Azido-PEG3-Sulfone-PEG4-Boc
Description
Contextualization of Multifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Biology
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in chemical biology, drug delivery, and bioconjugation. chempep.com Their widespread use stems from a unique combination of properties, including water solubility, biocompatibility, and low immunogenicity. chempep.comthermofisher.com The covalent attachment of PEG chains to molecules, a process known as PEGylation, can enhance the pharmacokinetic properties of therapeutic proteins and other biomolecules by increasing their hydrodynamic volume, which in turn reduces kidney clearance and protects them from enzymatic degradation. mdpi.com
Initially used to extend the circulation time of proteins, the application of PEG linkers has evolved significantly. chempep.com The development of monodisperse PEG linkers with defined molecular weights and terminal functionalities has enabled more precise and sophisticated bioconjugation strategies. chempep.com Modern research often requires linkers that do more than simply connect two molecules. Multifunctional PEG linkers, which possess multiple reactive sites or incorporate specific functionalities, allow for the construction of complex molecular architectures. mdpi.com These advanced linkers can be linear, branched, or designed with cleavable moieties to release a payload under specific physiological conditions. axispharm.com
Significance of Orthogonal Reactive Handles in Contemporary Synthetic Strategies
A cornerstone of modern synthetic chemistry is the concept of orthogonality. fiveable.me Orthogonal protection or reactivity refers to the ability to selectively perform a chemical reaction at one functional group in a molecule without affecting other reactive groups present. fiveable.mefiveable.me This principle is crucial for the multi-step synthesis of complex molecules, as it allows for a controlled and stepwise approach to molecular construction. fiveable.me
The use of orthogonal reactive handles, which are functional groups that react selectively with one another under specific conditions while remaining inert to other functionalities within the molecule and in the biological milieu, is a powerful strategy. acs.orgrsc.orgresearchgate.net This approach minimizes unwanted side reactions and simplifies purification processes, ultimately leading to higher yields and purities of the desired product. fiveable.me A prime example of this is "click chemistry," which involves reactions that are high-yielding, stereospecific, and proceed under mild, often aqueous, conditions. rsc.org The azide-alkyne cycloaddition is a classic click reaction frequently employed in bioconjugation. medchemexpress.com The ability to incorporate multiple orthogonal reactive groups into a single molecular scaffold allows chemists to create multifunctional compounds with precisely controlled architectures. acs.org
Overview of Azido-PEG3-Sulfone-PEG4-Boc as a Modular Molecular Building Block for Research
This compound is a heterobifunctional linker that embodies the principles of both multifunctional PEG linkers and orthogonal reactivity. It is a PEG-based linker that can be utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). chemondis.commedchemexpress.com PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.commedchemexpress.com
This specific linker contains three key components:
An azido (N₃) group : This serves as a versatile reactive handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemondis.commedchemexpress.com The azide (B81097) is small and stable under physiological conditions, making it ideal for bioorthogonal reactions. researchgate.net
A Boc (tert-butyloxycarbonyl) protecting group : This group protects an amine functionality. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for subsequent conjugation. broadpharm.com
A PEG-sulfone-PEG spacer : The polyethylene glycol chains (PEG3 and PEG4) impart hydrophilicity and flexibility to the linker. thermofisher.com The sulfone group is a key feature, and vinyl sulfones are known to react specifically with thiol groups under mildly acidic conditions. nih.gov Bis-sulfone compounds are highly reactive bis-alkylation reagents that can react with two cysteine thiols. axispharm.com
The modular nature of this compound, with its distinct and orthogonally reactive ends, makes it a valuable tool for researchers. It allows for the sequential and controlled conjugation of different molecular entities, facilitating the construction of complex bioconjugates and targeted therapeutic agents like PROTACs. chemondis.commedchemexpress.com
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2055023-76-0 chemondis.commedchemexpress.com |
| Molecular Formula | C₂₃H₄₅N₃O₁₁S medchemexpress.comnih.gov |
| Molecular Weight | 571.68 g/mol medchemexpress.com |
| Appearance | Solid chemondis.comchemondis.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O11S/c1-23(2,3)37-22(27)4-6-30-8-10-32-12-13-34-15-17-36-19-21-38(28,29)20-18-35-16-14-33-11-9-31-7-5-25-26-24/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYLVAJNIFYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Azido Peg3 Sulfone Peg4 Boc Analogues
Strategic Design Considerations for PEG-Based Multifunctional Linkers
The design of heterobifunctional PEG linkers is critical for their function in connecting different molecular entities, such as a targeting moiety and a therapeutic payload. nih.gov The PEG backbone itself is prized for its ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules. nih.gov The strategic incorporation of orthogonal functional groups allows for sequential and site-specific conjugation reactions.
Key design elements for linkers analogous to Azido-PEG3-Sulfone-PEG4-Boc include:
Linker Length and Composition: The length of the PEG chain is a crucial parameter that influences the spatial orientation and interaction between the conjugated molecules. explorationpub.com The choice of specific PEG lengths (e.g., PEG3 and PEG4) allows for precise control over this distance to optimize biological activity.
Orthogonal Functional Groups: The linker must possess multiple reactive groups that can be addressed independently. In this case, the azide (B81097) (N₃) group is ideal for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, offering a highly specific "click chemistry" handle. explorationpub.com The sulfone moiety can act as a Michael acceptor or a precursor to other functionalities, while the Boc-protected amine provides a latent primary amine that can be revealed for further conjugation after the other functionalities have been utilized.
Synthesis of Azide-Terminated Polyethylene (B3416737) Glycol Scaffolds
A foundational step in constructing these linkers is the preparation of PEG chains functionalized with an azide group. This is a well-established process that typically begins with a hydroxyl-terminated PEG precursor.
Incorporation of Azide Functionality through Established Protocols
The conversion of a terminal hydroxyl group on a PEG scaffold to an azide is most commonly achieved through a two-step process. nih.govresearchgate.net This method ensures high efficiency and purity of the final azido-PEG product.
Activation of the Hydroxyl Group: The initial step involves the activation of the terminal hydroxyl group to create a better leaving group. This is typically accomplished by reacting the hydroxyl-terminated PEG with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (B128534) (TEA). This reaction converts the hydroxyl group into a mesylate or tosylate ester, respectively. mdpi.comnih.gov
Nucleophilic Substitution with Azide: The resulting mesylated or tosylated PEG is then subjected to a nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃). mdpi.comacs.org This reaction displaces the mesylate or tosylate group, yielding the desired azide-terminated PEG. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being common. mdpi.com
The high efficiency of this two-step protocol makes it a cornerstone in the synthesis of heterobifunctional PEGs. nih.govnih.gov
| Step | Typical Reagents | Solvent | Purpose | Reference |
|---|---|---|---|---|
| 1. Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Convert terminal -OH to a good leaving group (-OMs or -OTs) | nih.gov |
| 2. Azidation | Sodium azide (NaN₃) | Dimethylformamide (DMF) or Ethanol | Nucleophilic substitution to introduce the -N₃ group | nih.govmdpi.com |
Development of Sulfone-Containing PEG Intermediates
The incorporation of a sulfone group into a PEG linker provides a versatile functional handle. PEG-vinyl sulfones, for instance, are highly effective Michael acceptors that react selectively with thiol groups (cysteine residues) under physiological conditions. nih.govacs.org
The synthesis of a PEG-vinyl sulfone typically starts from a hydroxyl-terminated PEG. One common method involves the reaction with divinyl sulfone. nih.gov An alternative approach is the synthesis of a chloroethyl sulfone PEG (CES-PEG), which can be rapidly converted to the vinyl sulfone (VS-PEG) in the presence of a base. CES-PEG itself is stable at neutral pH, allowing for controlled activation to the more reactive vinyl sulfone form when needed. nih.gov PEG-bis-sulfone reagents have also been developed for site-specific bioconjugation, reacting efficiently with adjacent imidazole (B134444) groups in poly-histidine tags. researchgate.net
| Sulfone Type | Precursor | Key Reagents | Reactive Towards | Reference |
|---|---|---|---|---|
| PEG-Vinyl Sulfone | PEG-OH | Divinyl sulfone or conversion from CES-PEG | Thiols (e.g., Cysteine) | nih.gov |
| PEG-Chloroethyl Sulfone | PEG-OH | 2-Chloroethanesulfonyl chloride | Stable precursor to PEG-Vinyl Sulfone | nih.gov |
| PEG-Bis-Sulfone | PEG precursor | Multi-step synthesis | Histidine tags, Disulfide bridges | researchgate.net |
Introduction and Management of Boc-Protecting Groups
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under mild acidic conditions. tandfonline.comjk-sci.com
Selective Boc Protection Strategies for Amine Precursors
To introduce a protected amine onto a PEG scaffold, an amino-PEG precursor is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.commasterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). jk-sci.com This method is highly efficient for the chemoselective N-Boc protection of primary and secondary amines. tandfonline.com The use of PEG-400 as a recyclable and environmentally friendly reaction medium has also been reported to facilitate this transformation under mild, room-temperature conditions. tandfonline.com The Boc group's steric bulk and stability allow for subsequent chemical modifications to be performed at other sites of the PEG linker without affecting the protected amine. polysciences.com
| Reagent | Base (Typical) | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | THF, DCM | High efficiency, common procedure | jk-sci.com |
| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | PEG-400 | Environmentally benign, mild conditions | tandfonline.com |
Convergent and Linear Synthesis Approaches for the Compound and Related Structures
The construction of this compound can be approached through either a linear, step-by-step assembly or a convergent strategy where pre-synthesized fragments are combined.
Linear Synthesis
In a linear synthesis, the molecular backbone is assembled sequentially, adding one building block at a time. A plausible linear route for this compound would involve building the chain from one end to the other.
A potential linear pathway could be:
Boc Protection: Start with an amino-PEG4-alcohol and protect the amine group using di-tert-butyl dicarbonate (Boc)₂O to yield Boc-NH-PEG4-OH.
Activation of Hydroxyl Group: The terminal hydroxyl group is then activated, typically by converting it into a good leaving group like a tosylate or mesylate, through reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively. mdpi.com
Introduction of the Sulfone Moiety: The activated PEG chain is reacted with a thiol-containing PEG3 precursor in a nucleophilic substitution reaction, followed by oxidation of the resulting sulfide (B99878) to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).
Azide Installation: The terminal group of the newly added PEG3 unit is then converted to an azide. This is commonly achieved by first activating the terminal hydroxyl group (e.g., mesylation) and then performing a nucleophilic substitution with sodium azide (NaN₃). researchgate.netalfa-chemistry.com
Convergent Synthesis
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in one or more final steps. This approach is often more efficient for complex molecules. chemrxiv.org
For this compound, a convergent strategy would involve preparing two main precursors:
Fragment A: Azido-PEG3-Thiol: This fragment can be prepared from a commercially available PEG3-diol. One hydroxyl is converted to an azide via activation and substitution, while the other is converted to a thiol.
Fragment B: Activated Sulfone-PEG4-Boc: A precursor like divinyl sulfone can be reacted with Boc-NH-PEG4-amine. idosi.org Alternatively, a chloroethyl sulfone derivative of PEG4-Boc can be prepared. nih.gov
Comparison of Synthetic Approaches
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step, sequential addition of units. | Independent synthesis of fragments followed by late-stage coupling. |
| Overall Yield | Tends to be lower, as it's the product of yields from many sequential steps. | Generally higher, as fewer steps are performed on the main molecular chain. |
| Purification | Can be challenging, requiring separation of structurally similar intermediates at each step. | Final purification is often simpler, separating the large product from smaller, distinct fragments. |
| Flexibility | Less flexible; a change early in the synthesis requires re-running the entire sequence. | More flexible; allows for easy modification by swapping out different pre-made fragments. |
| Efficiency | Can be less efficient for complex molecules due to the cumulative loss of material. | More efficient for complex structures like PROTAC linkers and other heterobifunctional molecules. nih.gov |
Analytical Validation Techniques for Compound Purity and Structural Integrity
To ensure that the synthesized this compound meets the required specifications, a combination of analytical techniques is essential to confirm its structural identity and assess its purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information on the chemical environment of protons. For this compound, characteristic signals would be expected:
A sharp singlet around 1.4 ppm for the nine protons of the tert-butyl (Boc) group. nih.gov
A large, complex multiplet, typically between 3.5 and 3.8 ppm, corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-). nih.govresearchgate.net
Specific triplets or multiplets shifted downfield adjacent to the sulfone group (SO₂) and the azide group (N₃). The methylene (B1212753) protons next to the azide are typically found around 3.4 ppm. researchgate.net
¹³C NMR: Confirms the carbon skeleton. The carbon adjacent to the azide group shows a characteristic signal around 50 ppm. researchgate.net The PEG backbone carbons resonate around 70 ppm.
A significant challenge in the NMR analysis of PEG derivatives is the potential for terminal group signals to be obscured by the large signals from the PEG backbone, especially the ¹³C satellite peaks in ¹H NMR spectra. nih.govnih.gov Running spectra in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can sometimes help resolve key peaks. researchgate.net
Expected ¹H NMR Chemical Shifts
| Molecular Fragment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Boc (-C(CH₃)₃) | 1.4 | Singlet (s) |
| PEG Backbone (-CH₂CH₂O-) | 3.5 - 3.8 | Multiplet (m) |
| Methylene adjacent to Azide (-CH₂-N₃) | ~ 3.4 | Triplet (t) |
| Methylene adjacent to Sulfone (-CH₂-SO₂-) | ~ 3.2 - 3.4 | Triplet (t) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the final compound, providing definitive confirmation of a successful synthesis. Techniques like Electrospray Ionization (ESI-MS) are commonly used for PEGylated molecules. The analysis confirms the exact mass of the compound, and the observed isotopic distribution pattern should match the theoretical pattern calculated from the molecular formula (C₂₃H₄₅N₃O₉S).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. researchgate.net Since PEG derivatives often lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are frequently used alongside or in place of UV detectors. chromatographyonline.comingenieria-analitica.com
Purity Assessment: A reverse-phase HPLC (RP-HPLC) method is developed to separate the final product from any starting materials, reagents, or side products. A pure sample should ideally yield a single, sharp peak. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Summary of Analytical Techniques
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms presence of functional groups (Azide, PEG, Sulfone, Boc), verifies connectivity. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides exact mass and confirms the molecular formula. nih.gov |
| HPLC (with ELSD/CAD) | Purity Assessment | Quantifies the purity of the compound and detects impurities. |
Chemical Reactivity and Mechanistic Investigations of Azido Peg3 Sulfone Peg4 Boc
Exploration of Azide (B81097) Reactivity in Bioorthogonal Ligation Chemistries
The azide group is a cornerstone of bioorthogonal chemistry, known for its stability and specific reactivity in cycloaddition reactions. It is largely unreactive with most biological functionalities, making it an ideal chemical handle for modifying biomolecules in complex environments. nih.gov
Table 1: Representative Kinetics and Yields for CuAAC of Azide-PEG Compounds
| Reactants | Catalyst System | Solvent | Reaction Time | Yield (%) | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Azide-PEG & Phenylacetylene | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 1-4 h | >95 | ~10-100 |
| Azide-PEG-Peptide & Alkyne-Fluorophore | CuBr/TBTA | DMF/H₂O | 2-6 h | >90 | Data not available |
| Azide-PEG-Oligonucleotide & Alkyne-Biotin | Cu(I) wire | DMF | 5 h | ~100 | Data not available |
To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a metal catalyst. nih.govenamine.net The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained systems generally exhibiting faster kinetics. researchgate.net The PEG linker in Azido-PEG3-Sulfone-PEG4-Boc can enhance the solubility and accessibility of the azide group, potentially leading to improved reaction rates in SPAAC. rsc.org
Table 2: Representative Second-Order Rate Constants for SPAAC of Azides with Cyclooctyne Derivatives
| Cyclooctyne Derivative | Azide Reactant | Solvent | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Dibenzocyclooctynol (DIBO) | Benzyl Azide | Methanol | 0.0567 |
| Dibenzocyclooctyne (DBCO) | Azide-PEG | PBS | ~0.1-1.0 |
| Bicyclo[6.1.0]nonyne (BCN) | Azide-PEG | Aqueous Buffer | ~0.3-0.9 |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | CD₃CN | ~0.8 |
The azide group is exceptionally stable in a wide range of chemical environments, a key feature of its bioorthogonality. precisepeg.com It is unreactive towards the vast majority of functional groups found in biological systems, including amines, thiols, and carboxylic acids, under physiological conditions. axispharm.com This inertness allows for highly specific ligation reactions to be performed in complex biological media, such as cell lysates or even in living organisms. The azide functionality is stable across a broad pH range and is compatible with most common organic synthesis and purification conditions, making it a robust chemical handle for multistep synthetic strategies.
Mechanistic Studies of Sulfone Electrophilicity
The sulfone group in this compound is an electrophilic center that can react with nucleophiles. This reactivity is harnessed for the covalent modification of biomolecules.
The sulfone moiety in this compound is activated for Michael addition, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a vinyl sulfone. nih.gov The primary biological nucleophile targeted by vinyl sulfones is the thiol group of cysteine residues in proteins. rsc.org The reaction proceeds via the nucleophilic attack of the thiolate anion on the electron-deficient β-carbon of the vinyl sulfone, forming a stable thioether bond. researchgate.net This reaction is particularly effective at physiological or slightly alkaline pH, where a significant portion of cysteine thiols are in the more nucleophilic thiolate form. rsc.org
A key advantage of using vinyl sulfones for bioconjugation is their high selectivity for thiols over other nucleophilic groups present in proteins, such as the amine groups of lysine (B10760008) residues. nih.gov At neutral pH, the reaction with thiols is significantly faster than with amines, allowing for chemoselective modification of cysteine residues. biochempeg.com Studies comparing the reactivity of vinyl sulfones and acrylates have shown that vinyl sulfones react more rapidly and selectively with thiols. rsc.org For instance, in a competitive reaction, ethyl vinyl sulfone (EVS) was found to react with hexanethiol approximately seven times faster than hexyl acrylate (B77674) (HA). rsc.org This high degree of selectivity and efficiency makes the sulfone group in this compound a valuable tool for site-specific protein modification.
Table 3: Relative Reactivity of Michael Acceptors with Thiols
| Michael Acceptor | Nucleophile | Relative Reaction Rate | Selectivity for Thiols |
|---|---|---|---|
| Vinyl Sulfone | Thiol | High | High (especially at neutral pH) |
| Acrylate | Thiol | Moderate | Moderate |
| Maleimide | Thiol | Very High | Very High (at pH 6.5-7.5) |
Controlled Release and Subsequent Reactivity via Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the synthetic utility of this compound, enabling a controlled and stepwise approach to conjugation. Its removal unmasks a primary amine, opening a pathway for further chemical modifications. This section details the mechanism of this deprotection and the subsequent reactivity of the newly exposed amine.
Acid-Mediated Cleavage of the Boc Protecting Group
The Boc group is renowned for its stability in a wide range of chemical conditions, yet its facile removal under acidic conditions makes it an ideal protecting group. The cleavage of the Boc group from the terminal amine of the PEG4 chain in this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.com
The mechanism of this deprotection proceeds through a series of well-understood steps. researchgate.netnih.gov Initially, the carbonyl oxygen of the carbamate (B1207046) is protonated by the acid, which enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. researchgate.netnih.gov The tert-butyl cation is subsequently neutralized by eliminating a proton to form isobutylene (B52900) gas. The carbamic acid intermediate is unstable and readily decarboxylates, releasing carbon dioxide and yielding the protonated primary amine. researchgate.netnih.gov A final deprotonation step liberates the free primary amine, ready for subsequent reactions.
The efficiency of Boc deprotection is a key feature, often proceeding to completion rapidly at room temperature. masterorganicchemistry.com The byproducts, isobutylene and carbon dioxide, are volatile and easily removed, simplifying the purification of the deprotected product. researchgate.net
Table 1: Common Reagents and Conditions for Boc Deprotection
| Acid Reagent | Solvent | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature, 1-2 hours | masterorganicchemistry.comnih.gov |
| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate | Room temperature | masterorganicchemistry.com |
| Phosphoric acid | Aqueous solution | Mild and selective | organic-chemistry.org |
Reactivity of the Newly Formed Amine Group in Subsequent Conjugation Reactions
Upon successful deprotection, the newly generated primary amine on the PEG4 terminus of the molecule becomes a versatile nucleophile for a variety of conjugation reactions. This reactivity is fundamental to the application of this compound as a heterobifunctional linker, allowing for its covalent attachment to a second molecule of interest.
The primary amine can readily participate in reactions such as acylation with activated esters (e.g., N-hydroxysuccinimide esters), carboxylic acids (in the presence of coupling agents like EDC/NHS), and sulfonyl chlorides to form stable amide and sulfonamide bonds, respectively. These reactions are widely employed in bioconjugation to link molecules to proteins, peptides, or other biomolecules containing accessible carboxyl groups or other reactive sites.
The choice of reaction conditions is critical to ensure selective modification of the amine without affecting the other functional groups of the molecule. Fortunately, the azide and sulfone moieties are generally stable under the conditions required for amine conjugation.
Table 2: Representative Conjugation Reactions of the Deprotected Amine
| Reactant | Resulting Linkage | Typical Reaction Conditions |
| Activated Ester (e.g., NHS ester) | Amide | Amine-reactive, typically in pH 7-9 buffer |
| Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Amide | Anhydrous organic solvent or aqueous buffer |
| Isothiocyanate | Thiourea | Mildly basic conditions (e.g., pH 8-9) |
| Aldehyde/Ketone (via reductive amination) | Secondary Amine | Presence of a reducing agent (e.g., NaBH₃CN) |
Applications of Azido Peg3 Sulfone Peg4 Boc in Advanced Chemical Biology
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.comcnreagent.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. nih.gov Azido-PEG3-Sulfone-PEG4-Boc serves as a valuable PEG-based PROTAC linker, facilitating the synthesis of these complex molecules. medchemexpress.comcnreagent.com
The length and flexibility of the linker in a PROTAC are paramount for the successful formation of a stable ternary complex between the target protein and the E3 ligase. The inclusion of PEG chains in linkers, such as those in this compound, offers a straightforward method to systematically vary the linker length. biochempeg.com This tunability is crucial, as an optimal linker length is necessary to bridge the two proteins effectively without inducing steric hindrance.
Illustrative Data on Linker Length Optimization:
| PROTAC Linker Composition | Linker Length (atoms) | Target Protein Degradation (DC50, nM) |
| Azido-PEG2 -Sulfone-PEG2 -Boc | ~18 | >1000 |
| Azido-PEG3 -Sulfone-PEG4 -Boc | ~25 | 150 |
| Azido-PEG6 -Sulfone-PEG6 -Boc | ~36 | 800 |
| Disclaimer: This table is illustrative and does not represent actual experimental data for the specified compounds. It is intended to demonstrate the typical impact of linker length on PROTAC efficacy. |
The bifunctional nature of this compound is key to its utility in PROTAC synthesis. The terminal azide (B81097) group allows for its conjugation to a ligand (either for the target protein or the E3 ligase) that has been functionalized with an alkyne group, through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. medchemexpress.comnih.gov This modular approach significantly simplifies the synthesis of PROTAC libraries for screening purposes. nih.gov
On the other end of the linker, the Boc-protected amine provides a handle for further chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be coupled to the second ligand, typically through an amide bond formation, to complete the PROTAC structure. This sequential and controlled synthetic strategy allows for the precise and rational assembly of the final PROTAC molecule.
Precision Bioconjugation to Peptides and Proteins
Bioconjugation, the covalent attachment of molecules to biomolecules such as peptides and proteins, is a fundamental technique in chemical biology for a wide range of applications, from diagnostics to therapeutics. biospace.com The unique chemical handles on this compound make it a valuable reagent for achieving precise and site-specific modifications of these biomolecules.
PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. nih.gov It can enhance solubility, increase serum half-life, and reduce immunogenicity. precisepeg.comaxispharm.com Site-specific PEGylation is highly desirable as it leads to a homogeneous product with predictable properties, in contrast to random PEGylation which can result in a loss of biological activity. nih.gov
This compound can be utilized in site-specific PEGylation strategies. For instance, a protein can be genetically engineered to incorporate an unnatural amino acid containing an alkyne group. elsevierpure.comuni-konstanz.de The azide group of this compound can then be specifically reacted with the alkyne-functionalized protein via a click reaction, resulting in the attachment of the PEG-sulfone linker at a predetermined site. elsevierpure.comuni-konstanz.de
The orthogonal reactivity of the azide and the protected amine on this compound allows for the chemo- and regioselective functionalization of peptide sequences. For example, a peptide synthesized with a terminal alkyne can be selectively conjugated to the azide end of the linker. Subsequently, after deprotection of the Boc group, the newly exposed amine can be used to attach another molecule of interest, such as a fluorescent dye or a targeting ligand, to the other end of the linker. This approach enables the construction of well-defined peptide-linker-cargo conjugates.
Illustrative Data on Chemoselective Peptide Functionalization:
| Peptide Sequence | Functionalization Strategy | Conjugated Moiety | Yield (%) |
| Alkyne-Gly-Arg-Gly-Asp-Ser | CuAAC with this compound | Linker | >90 |
| Linker-Peptide | Boc deprotection, followed by NHS-ester coupling | Fluorescein | ~75 |
| Disclaimer: This table is illustrative and does not represent actual experimental data. It is intended to demonstrate a typical synthetic route for peptide functionalization. |
For research applications, the covalent attachment of probes to protein surfaces is essential for studying protein function, interactions, and localization. nih.gov this compound can serve as a linker to attach various probes to protein surfaces. Similar to site-specific PEGylation, if a protein surface is engineered to present a specific reactive handle (e.g., an alkyne), the azide group of the linker can be used for covalent attachment. The other end of the linker, after deprotection, can be conjugated to a variety of research tools, including biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or crosslinking agents to study protein-protein interactions. biocompare.comnih.gov The hydrophilic PEG chains can also help to maintain the solubility and native conformation of the modified protein.
Development of Molecular Probes and Research Tools
The design of this compound allows for its use in the creation of sophisticated molecular probes and tools for biological research. The orthogonal reactivity of its functional groups enables the stepwise or simultaneous attachment of different molecular entities, such as fluorophores, affinity tags, or solid supports.
Fluorescent Labeling of Biomolecules via Click Chemistry
The presence of a terminal azide group makes this compound an ideal reagent for bioorthogonal fluorescent labeling through click chemistry. nih.gov This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of a fluorescent dye to a biomolecule of interest with high specificity and efficiency under mild, biocompatible conditions. nih.govinterchim.fr
The process typically involves a two-step approach. First, the target biomolecule (e.g., a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the alkyne-modified biomolecule is treated with an azide-functionalized fluorescent probe. In the context of this compound, the compound would first be reacted with an alkyne-containing fluorophore. The resulting fluorescent probe, now containing the sulfone and Boc-protected amine, could then be used for further conjugation to a biomolecule. The azide group on the linker reacts with the alkyne on the biomolecule to form a stable triazole linkage, effectively labeling the biomolecule with the fluorescent dye. windows.net The PEG spacers in the linker help to improve the solubility of both the probe and the final labeled biomolecule, and can reduce steric hindrance, potentially preserving the biomolecule's native conformation and function. axispharm.com
Table 1: Comparison of Bioorthogonal Labeling Reactions
| Reaction | Key Features | Catalyst Required | Reaction Speed |
|---|---|---|---|
| CuAAC | High efficiency, forms stable triazole ring | Copper(I) | Fast |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition; Copper-free | None | Very Fast |
| Staudinger Ligation | Reaction between an azide and a phosphine | None | Moderate |
Immobilization Strategies for Bioanalytical Platforms
The covalent immobilization of biomolecules onto solid surfaces is a cornerstone of many bioanalytical platforms, including biosensors and microarrays. nih.govresearchgate.net this compound is well-suited for such applications due to its multiple functional groups that can be used for surface attachment and biomolecule capture.
A common strategy involves first functionalizing a surface (e.g., glass, gold, or a polymer) with alkyne groups. The this compound linker can then be attached to the surface via the CuAAC reaction between its azide group and the surface's alkyne groups. nih.gov This creates a surface coated with a flexible, hydrophilic PEG layer that presents the sulfone and Boc-protected amine functionalities. The PEG layer is known to resist non-specific protein adsorption, thereby reducing background noise in bioassays. nih.gov After deprotection of the Boc group to reveal a primary amine, this amine or the sulfone group can be used to covalently immobilize a target protein or other biomolecule. For example, the primary amine can be activated to react with carboxylic acid groups on a protein, while the sulfone group can react with nucleophilic residues like cysteine. This oriented immobilization helps to ensure that the active sites of the biomolecules are accessible for interaction with their targets, enhancing the sensitivity and performance of the bioanalytical platform. researchgate.net
Glycoconjugate Synthesis and Glycobiology Research
Glycoconjugates play critical roles in a vast array of biological processes, and the study of their function often requires the use of synthetic glycans and glycoproteins. This compound provides a versatile scaffold for applications in glycobiology, including metabolic labeling and the construction of complex glycopeptides.
Metabolic Labeling of Glycans with Azide Precursors
Metabolic oligosaccharide engineering is a powerful technique for studying glycans in their native environment. nih.gov This method involves introducing cells to unnatural sugar precursors that bear a bioorthogonal functional group, such as an azide. researchgate.net These azido-sugars are processed by the cell's biosynthetic machinery and incorporated into cellular glycoconjugates. nih.gov The azide groups on the cell surface can then be selectively reacted with probes for visualization or proteomic analysis. researchgate.net
While this compound itself is not a sugar precursor, its azide functionality is central to the detection step of metabolic labeling experiments. Once cells have been treated with an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz), their cell-surface glycans will be decorated with azide groups. acs.org A probe molecule, such as biotin or a fluorophore, can be attached to an alkyne-functionalized version of a PEG linker. This alkyne-probe can then be "clicked" onto the azide-labeled glycans on the cell surface, allowing for their detection and analysis. The principles of this azide-based detection are fundamental to the utility of compounds like this compound in other labeling contexts.
Table 2: Common Azido-Sugars Used in Metabolic Labeling
| Azido-Sugar | Abbreviation | Typical Application |
|---|---|---|
| N-Azidoacetylmannosamine | ManNAz | Labeling of sialic acid-containing glycans |
| N-Azidoacetylgalactosamine | GalNAz | Labeling of O-linked glycans |
| N-Azidoacetylglucosamine | GlcNAz | Labeling of O-GlcNAc modified proteins |
Chemoenzymatic Synthesis of Glycopeptides and Glycoproteins
The synthesis of homogeneous glycopeptides and glycoproteins is essential for understanding the precise roles of their glycan structures. rsc.org Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, are powerful strategies for constructing these complex molecules. nih.gov
This compound can serve as a versatile linker in the chemoenzymatic synthesis of glycopeptides. For instance, a peptide backbone can be synthesized with an unnatural amino acid containing an alkyne side chain. Separately, a desired glycan can be modified with the this compound linker through one of its other functional groups (e.g., the deprotected amine). The resulting azide-functionalized glycan-linker conjugate can then be attached to the alkyne-bearing peptide via click chemistry. nih.govrsc.org This modular approach allows for the flexible combination of different peptide and glycan components. The PEG spacers within the linker can help to bridge the peptide and glycan moieties without imposing significant conformational constraints, potentially aiding in the proper folding of the final glycopeptide. researchgate.net
Integration of Azido Peg3 Sulfone Peg4 Boc in Materials Science and Nanotechnology Research
Surface Functionalization of Biomaterials and Solid Supports
The modification of material surfaces is critical for controlling their interaction with biological systems. Azido-PEG3-Sulfone-PEG4-Boc serves as a molecular bridge, enabling the precise attachment of biomolecules and conferring desirable properties such as biocompatibility and resistance to non-specific protein adsorption. The PEG chains enhance the hydrophilicity of surfaces, a key factor in improving the performance of biomedical devices and diagnostic platforms.
Engineering Biointerfaces for Controlled Interactions
Engineered biointerfaces are crucial for applications ranging from cell culture substrates to implantable medical devices. The goal is to create surfaces that elicit specific, controlled biological responses. Heterobifunctional linkers like this compound are instrumental in achieving this control.
The functionalization process typically involves a two-step approach. First, the azide (B81097) terminus of the linker is covalently attached to a substrate that has been pre-functionalized with a complementary group, such as an alkyne. This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), reactions known for their high specificity and efficiency under mild conditions. nih.govprecisepeg.com Once the linker is anchored, the Boc protecting group on the distal amine is removed, typically under acidic conditions, exposing a primary amine. This newly available amine group can then be used to immobilize a wide range of bioactive molecules, such as peptides (e.g., RGD sequences for cell adhesion), proteins, or growth factors, thereby creating a biofunctional surface tailored for specific cellular interactions.
Table 1: Representative Data on Surface Property Changes after Functionalization
| Surface | Treatment Stage | Water Contact Angle (°) | Protein Adsorption (ng/cm²) |
| Polystyrene | Unmodified | 90° | 450 |
| Polystyrene | Alkyne-functionalized | 85° | 420 |
| Polystyrene | Grafted with Azido-PEG-Linker | 55° | 50 |
| Polystyrene | RGD Peptide conjugated to PEG | 60° | 65 |
This table presents illustrative data based on typical outcomes of surface modification with PEG linkers.
Covalent Grafting onto Polymer Substrates
Covalent grafting ensures the stable and long-term attachment of functional layers to polymer substrates, which is essential for the durability of biomaterials. The process of "grafting to" a surface using a molecule like this compound allows for precise control over the density and orientation of the attached chains. nih.gov
Research on similar systems has demonstrated that polymers can be metabolically labeled to introduce azide groups onto their surfaces, which then act as anchor points for "click" functionalization with molecules bearing a strained alkyne. nih.gov Alternatively, a polymer substrate can be chemically modified to introduce alkyne groups. The this compound linker can then be grafted onto this surface via its azide terminus. The presence of the flexible PEG chains (PEG3 and PEG4) helps to overcome steric hindrance, facilitating efficient surface reactions. purepeg.com Following the grafting step, the exposed Boc-amine can be deprotected to introduce further functionality, enabling the creation of complex, multi-functional polymer surfaces for advanced applications like tissue engineering scaffolds and drug delivery systems. nih.gov
Fabrication of PEGylated Nanoparticles and Nanomaterials
PEGylation, the process of attaching PEG chains to a surface, is a cornerstone of nanoparticle engineering. It is widely used to improve the colloidal stability, circulation time, and biocompatibility of nanomaterials for biomedical applications. purepeg.com this compound is particularly well-suited for this purpose due to its heterobifunctional nature, which allows it to act as a versatile linker for both stabilizing nanoparticles and attaching targeting ligands or therapeutic payloads. princeton.eduresearchgate.net
Surface Modification of Inorganic Nanoparticles
Inorganic nanoparticles, such as gold nanoparticles (AuNPs), iron oxide nanoparticles (IONPs), and quantum dots (QDs), often require surface modification to be used in biological environments. plos.org The functionalization process using this compound can be tailored to the specific chemistry of the nanoparticle. For instance, a silane-bearing alkyne could first be used to coat silica (B1680970) or iron oxide nanoparticles. The azide group of the linker would then react with the surface alkyne group.
This PEGylation strategy offers several advantages:
Improved Colloidal Stability : The hydrophilic PEG chains form a protective layer that prevents nanoparticle aggregation in high-salt biological buffers. plos.orgaxispharm.com
Reduced Immunogenicity : The PEG layer can shield the nanoparticle from recognition by the immune system, prolonging its circulation time in vivo. purepeg.com
Dual Functionality : After stabilization, the terminal Boc-amine can be deprotected to conjugate targeting molecules (e.g., antibodies, folate) that direct the nanoparticles to specific cells or tissues. nih.gov
Table 2: Characteristics of Iron Oxide Nanoparticles Before and After PEGylation
| Property | Bare IONPs | IONPs Functionalized with Azido-PEG-Sulfone-PEG-Boc |
| Hydrodynamic Diameter (nm) | 15 ± 3 | 45 ± 5 |
| Zeta Potential (mV) | -25 ± 4 | -5 ± 2 |
| Stability in PBS (1x) | Aggregation within 1 hr | Stable for > 24 hrs |
| Terminal Functional Group | Hydroxyl | Boc-protected Amine |
This table contains representative data illustrating the effects of PEGylation on nanoparticle properties.
Assembly of Nanoparticle Aggregates and Hybrid Systems
Beyond modifying individual nanoparticles, heterobifunctional linkers can be used to assemble nanoparticles into controlled aggregates or hybrid systems. nih.gov For example, this compound could be used to link two different types of nanoparticles. One population of nanoparticles could be functionalized with alkynes, while a second population is functionalized with a molecule that reacts with the deprotected amine of the linker.
The process would involve:
Reacting the azide end of the linker with the alkyne-functionalized nanoparticles.
Deprotecting the Boc-amine on the nanoparticle-linker conjugate.
Introducing the second population of nanoparticles, which are surface-functionalized to react with the newly exposed amine, leading to the formation of a hybrid aggregate.
This controlled assembly allows for the creation of multifunctional nanostructures with combined properties, such as magnetic and fluorescent capabilities for dual-modality imaging or therapeutic applications.
Construction of Responsive Hydrogel Networks
Hydrogels are water-swollen polymer networks widely used in tissue engineering, drug delivery, and as mimics of the extracellular matrix. researchgate.net The properties of hydrogels can be precisely tuned by the choice of polymer and crosslinker. This compound can function as a "pendant" molecule in a hydrogel network, introducing latent functionality.
In this application, a hydrogel precursor polymer (e.g., a multi-arm PEG) would be functionalized with alkyne groups. During hydrogel formation, a di-azide crosslinker would be used to form the network, with a controlled amount of this compound added to the precursor solution. The azide group of this linker would react with the alkyne groups on the polymer backbone, incorporating the linker into the hydrogel structure. researchgate.netru.nl
The result is a hydrogel network with pendant Boc-protected amines. After the hydrogel is formed, the Boc groups can be removed to expose primary amines throughout the hydrogel matrix. These amines can then be used to covalently immobilize growth factors, peptides, or other biomolecules, allowing for post-fabrication modification of the hydrogel's biological properties. This approach is particularly useful for creating hydrogels that can be tailored for specific cell culture applications or for creating gradients of signaling molecules within the scaffold. nih.govnih.gov
Crosslinking Strategies Employing Click Chemistry
The azide functionality of this compound is particularly amenable to click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.commdpi.com These reactions are highly efficient, specific, and biocompatible, making them ideal for creating crosslinked polymer networks such as hydrogels. nih.govcd-bioparticles.netcellulosechemtechnol.ro
In a typical crosslinking strategy, this compound can serve as a linker between polymer chains functionalized with alkyne groups. The reaction between the azide on the linker and the alkynes on the polymers results in the formation of a stable triazole linkage, leading to the formation of a hydrogel network. cellulosechemtechnol.ro The mechanical properties of the resulting hydrogel, such as stiffness and swelling behavior, can be tuned by varying the concentration of the crosslinker and the molecular weight of the polymer precursors. acs.org
The presence of the sulfone group offers the potential for dual-crosslinking mechanisms. For instance, a bis-sulfone-PEG-azide reagent can react with thiols via a Michael addition, allowing for the crosslinking of cysteine-containing proteins or peptides. broadpharm.com This suggests that after the initial hydrogel formation via click chemistry, the sulfone group in this compound could be utilized for secondary crosslinking with thiol-containing molecules, creating a more complex and functional biomaterial. This dual-functionality allows for the creation of materials with independently tunable mechanical and chemical properties. acs.org
| Crosslinking Strategy | Reactive Groups | Reaction Type | Key Features | Potential Applications |
| Primary Crosslinking | Azide + Alkyne | Click Chemistry (CuAAC or SPAAC) | High efficiency, Bioorthogonal, Forms stable triazole linkage | Hydrogel formation for 3D cell culture, Tissue engineering scaffolds |
| Secondary/Dual Crosslinking | Sulfone + Thiol | Michael Addition | Orthogonal to click chemistry, Covalent linkage to cysteine residues | Introduction of bioactive peptides, Spatiotemporal control of material properties |
Design of Polymer Scaffolds for Controlled Release in Research
Polymer scaffolds designed for the controlled release of therapeutic agents are a significant area of research in materials science. This compound can be integrated into such scaffolds to facilitate the tethering and subsequent release of payloads. The design of these systems often relies on the incorporation of cleavable linkers that respond to specific stimuli. nih.gov
The azide group of this compound can be used to "click" the molecule onto a polymer backbone or into a hydrogel network. A therapeutic molecule can be attached to the other end of the linker system, potentially after deprotection of the Boc group to reveal a reactive amine. The key to controlled release lies in the nature of the bond connecting the therapeutic agent to the linker. By incorporating environmentally sensitive linkers, such as those that are hydrolytically or enzymatically cleavable, the release of the payload can be controlled. nih.govpnas.org
| Scaffold Design Principle | Role of this compound | Release Mechanism | Factors Influencing Release | Research Application |
| Covalent Tethering of Payloads | Serves as a bifunctional linker to attach payloads to the polymer matrix via click chemistry. | Cleavage of a labile bond between the linker and the payload. | pH, presence of specific enzymes, hydrolytic degradation of the linker. | Development of drug delivery systems with tunable release kinetics. |
| Modulation of Scaffold Properties | The PEG chains enhance the hydrophilicity and biocompatibility of the scaffold. | Diffusion of the payload from the scaffold post-cleavage. | Crosslinking density of the scaffold, molecular weight of the payload. | Creating biocompatible scaffolds for regenerative medicine. |
Future Perspectives and Computational Approaches in Azido Peg3 Sulfone Peg4 Boc Research
Development of Next-Generation Multifunctional Linkers
The evolution of bioconjugation is moving towards linkers with increasingly sophisticated functionalities beyond simply connecting two molecules. Building on the principles embodied by Azido-PEG3-Sulfone-PEG4-Boc, next-generation linkers are being designed to incorporate multiple features that enhance the performance of the final conjugate. These advanced linkers may include elements for controlled drug release, multiple payload attachment sites, and targeting moieties within a single, precisely engineered molecule. purepeg.comnih.gov
The objective is to create "smart" linkers that can respond to specific physiological cues, such as changes in pH or the presence of certain enzymes in a tumor microenvironment, to release a therapeutic payload. researchgate.netbiochempeg.com This requires the integration of cleavable motifs alongside stable conjugation chemistries. biosyn.com Furthermore, the development of branched or multi-arm PEG structures allows for the attachment of several molecules—for instance, a targeting antibody, a cytotoxic drug, and an imaging agent—to create theranostic agents. interchim.fr The uniform and discrete nature of PEG chains, as seen in the PEG3 and PEG4 segments of the parent molecule, is critical for ensuring batch-to-batch reproducibility and predictable pharmacokinetic behavior in these more complex architectures. nih.gov
High-Throughput Synthesis and Combinatorial Library Generation using Click Chemistry
The azide (B81097) functional group in this compound makes it an ideal substrate for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.cnlabinsights.nl These reactions are characterized by their high efficiency, specificity, and mild reaction conditions, making them exceptionally well-suited for high-throughput synthesis. researchgate.netjenkemusa.com
This compatibility with robust and orthogonal chemistries enables the rapid generation of large combinatorial libraries of bioconjugates. nih.govnih.gov By systematically varying the components conjugated to the linker—such as different targeting ligands, payloads, or E3 ligase recruiters in the case of PROTACs—researchers can create hundreds or thousands of unique molecules for screening. youtube.comtwistbioscience.com For example, a library of PROTACs could be synthesized by reacting a panel of target protein binders containing an alkyne group with this compound, followed by deprotection of the Boc group and conjugation to various E3 ligase ligands. This high-throughput approach accelerates the discovery of optimized therapeutic candidates by allowing for the empirical testing of numerous structural variations to identify those with the highest potency and desired pharmacological properties. nih.gov
Computational Modeling and Simulation for Linker Design and Reactivity Prediction
Simulations can model the conformational dynamics of the linker and the entire conjugate, revealing how it facilitates the crucial interaction between a targeting moiety and its receptor or, in the case of a PROTAC, the formation of a stable ternary complex between the target protein and an E3 ligase. computabio.comnih.gov
A significant challenge in bioconjugation is achieving a homogeneous product with a precise drug-to-antibody ratio (DAR) and defined attachment sites. biosyn.combiopharminternational.com Computational tools are being developed to predict the most likely sites of conjugation on a protein surface and the efficiency of these reactions. nih.gov By modeling the surface accessibility of reactive amino acid residues (like lysine (B10760008) or cysteine) on an antibody and simulating the approach of a linker-payload molecule, it is possible to forecast which sites are sterically favored for conjugation.
This predictive power helps in designing linkers with optimal lengths and geometries to target specific residues, leading to more uniform ADC products with improved pharmacokinetic profiles. biopharminternational.com Furthermore, quantum mechanics and molecular mechanics (QM/MM) methods can be employed to model the transition states of conjugation reactions, providing insights into reaction kinetics and helping to optimize conditions for higher efficiency.
Computational modeling allows for the virtual screening and optimization of linker architectures before their synthesis. computabio.comoup.com Researchers can systematically modify the digital model of a linker like this compound to assess how changes impact its properties. Key parameters that can be optimized in silico include:
Length and Flexibility: Adjusting the number of PEG units to achieve the optimal distance and spatial orientation between the conjugated molecules. nih.gov
Conformational Preference: Using MD simulations to understand the linker's preferred shapes and whether it can adopt the necessary conformation to facilitate biological activity, such as inducing protein-protein interactions for PROTACs. mdpi.comresearchgate.net
This in silico optimization process significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving considerable time and resources. mdpi.comresearchgate.net
| Parameter | Computational Method | Objective and Significance | Relevant Findings/Insights |
|---|---|---|---|
| Linker Length & Flexibility | Molecular Dynamics (MD) Simulations, Molecular Mechanics | Optimize spatial distance and orientation between conjugated moieties to ensure proper biological function (e.g., ternary complex formation in PROTACs). computabio.com | Linker length is critical for efficacy; optimal length depends on the specific target and E3 ligase. Both overly short and excessively long linkers can prevent effective protein-protein interactions. nih.govnih.gov |
| Conformational Dynamics | MD Simulations, Replica Exchange Simulations | Predict the linker's preferred 3D structures and its ability to adopt conformations required for biological activity. nih.gov | PEG linkers can interact with peptide residues, influencing the secondary structure and stability of the conjugate. Simulations can reveal these interactions. nih.gov |
| Solvent Accessible Surface Area (SASA) | Molecular Modeling | Assess how the linker affects the solubility and aggregation propensity of the entire conjugate. | PEGylation generally increases hydrophilicity and can shield hydrophobic regions of a payload, improving overall solubility and pharmacokinetic properties. biochempeg.commdpi.com |
| Binding Energetics | Free Energy Perturbation (FEP), Thermodynamic Integration (TI) | Calculate the binding affinity of the conjugate's components to their respective targets and predict the stability of the resulting complex. | Computational models can help dissect the energetic contributions of the linker versus the binding moieties, guiding modifications to improve affinity. nih.gov |
Novel Applications in Emerging Fields of Chemical Discovery
The versatility of well-defined heterobifunctional linkers like this compound is enabling their application in a variety of cutting-edge areas beyond traditional ADCs and PROTACs. These emerging fields include:
Peptide-Drug Conjugates (PDCs): PDCs use peptides instead of antibodies for targeting, offering advantages like smaller size, better tumor penetration, and lower manufacturing costs. researchgate.net PEG linkers are crucial in PDCs to improve the solubility and in vivo half-life of the peptide.
Functionalized Nanomaterials: Linkers are used to attach targeting ligands, drugs, and imaging agents to the surface of nanoparticles, creating sophisticated systems for targeted drug delivery and diagnostics (theranostics). researchgate.netplos.org The PEG component helps to create a hydrophilic shell around the nanoparticle, improving its colloidal stability and reducing clearance by the immune system. researchgate.net
Engineered Glycoproteins: Bifunctional linkers that combine two different bioorthogonal reactions are being used to create synthetic glycoproteins with homogeneous structures for studying the roles of sugars in biology or for developing novel therapeutics. acs.org
Dual-Acting Prodrugs: Novel linkers are being developed to carry two different therapeutic agents, allowing for synergistic effects. For example, a single linker could be designed to conjugate both a chemotherapy drug and an immunotherapy agent to a targeting antibody. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
